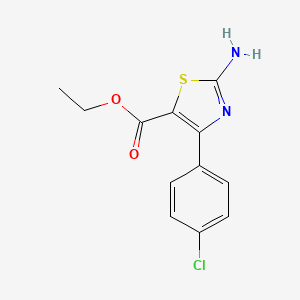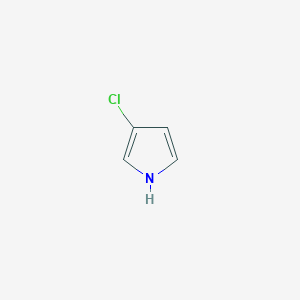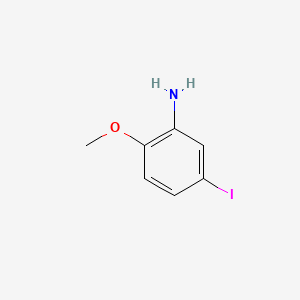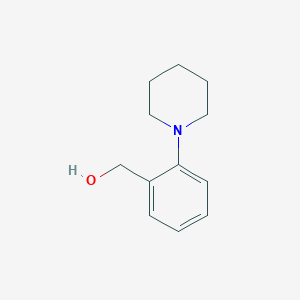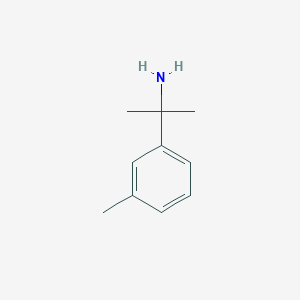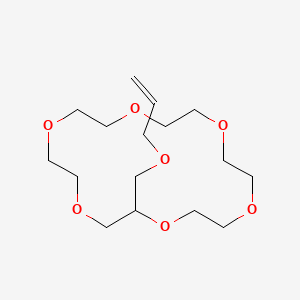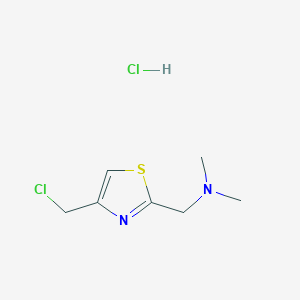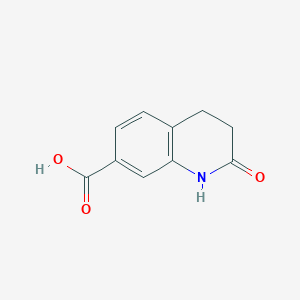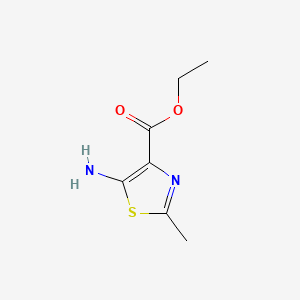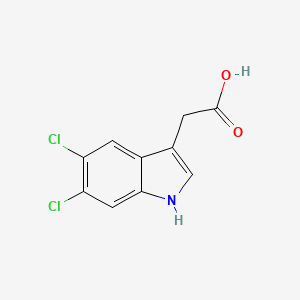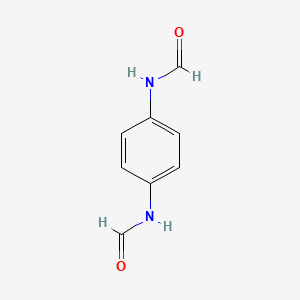
N-(4-Formamidophenyl)formamide
Overview
Description
N-(4-Formamidophenyl)formamide: is an organic compound with the molecular formula C8H8N2O2. It is also known as N,N’-(1,4-Phenylene)diformamide. This compound is characterized by the presence of two formamide groups attached to a benzene ring at the para positions. It appears as a white to orange to green powder or crystals and has a melting point of 211°C .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formylation of Aromatic Amines: One common method for synthesizing N-(4-Formamidophenyl)formamide involves the formylation of 4-aminobenzamide using formic acid under solvent-free conditions.
Reaction with Ethyl Orthoformate: Another method involves the reaction of 4-aminobenzamide with ethyl orthoformate in the presence of an organic or mineral acid catalyst.
Industrial Production Methods: Industrial production of this compound often involves the use of efficient catalytic systems and optimized reaction conditions to ensure high yields and purity. The use of recyclable catalysts and solvent-free conditions is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Formamidophenyl)formamide can undergo oxidation reactions to form corresponding amides or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of primary amines.
Substitution: It can participate in substitution reactions where the formamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the formamide groups.
Scientific Research Applications
Chemistry: N-(4-Formamidophenyl)formamide is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the synthesis of formamidines, isocyanides, and other nitrogen-containing compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of formamide derivatives on cellular processes.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals. Its unique structure allows for diverse applications, from catalysis to drug synthesis.
Mechanism of Action
The mechanism of action of N-(4-Formamidophenyl)formamide involves its ability to interact with various molecular targets. It can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. The compound’s formamide groups can undergo hydrolysis, leading to the formation of formic acid and amines, which can further react with other molecules .
Comparison with Similar Compounds
Formamide: A simpler compound with the formula CH3NO, used as a solvent and in the production of pharmaceuticals.
Dimethylformamide: A derivative of formamide with the formula (CH3)2NCHO, widely used as a solvent in organic synthesis.
Uniqueness: N-(4-Formamidophenyl)formamide is unique due to the presence of two formamide groups attached to a benzene ring, which imparts distinct chemical properties and reactivity. This structure allows it to participate in a wider range of chemical reactions compared to simpler formamides .
Properties
IUPAC Name |
N-(4-formamidophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-6H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLCQMBNDVZRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503982 | |
| Record name | N,N'-1,4-Phenylenediformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6262-22-2 | |
| Record name | N,N'-1,4-Phenylenediformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


